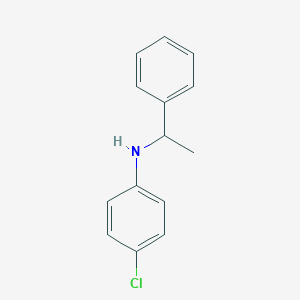

4-chloro-N-(1-phenylethyl)aniline

Übersicht

Beschreibung

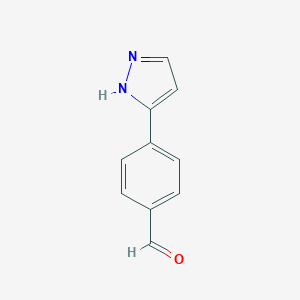

4-chloro-N-(1-phenylethyl)aniline is a chemical compound with the molecular formula C14H14ClN . It is used in the synthesis of bioactive compounds and can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline .

Synthesis Analysis

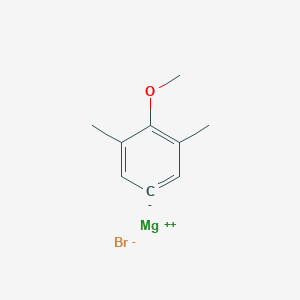

The synthesis of anilines like 4-chloro-N-(1-phenylethyl)aniline can involve various methods, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . Palladium-catalyzed methods are also commonly used .Molecular Structure Analysis

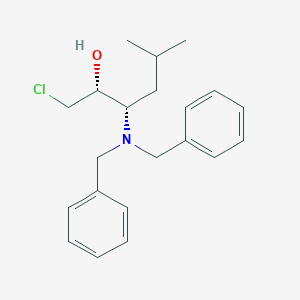

The molecular structure of 4-chloro-N-(1-phenylethyl)aniline consists of a benzene ring attached to a chlorine atom and an N-(1-phenylethyl) group . The molecular weight of this compound is 231.72066 g/mol .Chemical Reactions Analysis

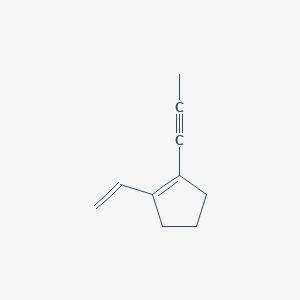

The chemical reactions involving 4-chloro-N-(1-phenylethyl)aniline can include hydroamination of arylacetylenes with anilines . This reaction is a convenient alternative strategy for the formation of C–N bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-chloro-N-(1-phenylethyl)aniline include a density of 1.1±0.1 g/cm3, a boiling point of 310.1±11.0 °C at 760 mmHg, and a flash point of 145.9±14.7 °C .Wissenschaftliche Forschungsanwendungen

Wastewater Treatment : The electrochemical degradation of compounds like 4-chloroaniline, closely related to 4-chloro-N-(1-phenylethyl)aniline, has been studied for wastewater treatment. The process involves using specific anodes and cathodes for the degradation of contaminants, leading to the formation of less harmful substances like maleic acid and ammonia (Brillas, Bastida, Llosa, & Casado, 1995).

Synthesis of Chemical Compounds : Research demonstrates methods for synthesizing ortho-phenylene-diamine using 4-chloro-2-nitro-aniline, which is structurally similar to 4-chloro-N-(1-phenylethyl)aniline. These methods involve catalytic hydrogenation and highlight the importance of choosing the right catalysts and operating conditions (Trocsanyi, Hamerli, & Varga, 1983).

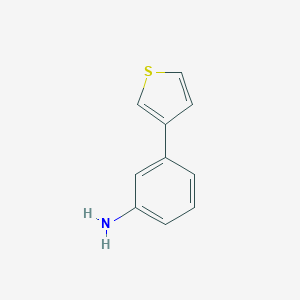

Corrosion Inhibition : Certain derivatives of 4-chloroaniline have been explored as corrosion inhibitors. For example, a study on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrated its effectiveness in inhibiting corrosion on mild steel in acidic environments (Daoud, Douadi, Issaadi, & Chafaa, 2014).

Chemical Sensors : 4-chloroaniline derivatives have been utilized in developing chemodosimeters for detecting nitrite ions in water. This application capitalizes on the rapid reaction of these compounds with nitrite ions to produce detectable color changes (Dey, Chatterjee, & Ranu, 2011).

Organic Material Synthesis : Studies have explored the use of 4-chloroaniline derivatives in the synthesis of organic materials with specific properties, like mesogenic properties and photochromism. This includes the synthesis of dendrimers and Schiff bases (Morar et al., 2018).

Photodissociation Studies : The adsorption and photodissociation of 4-chloroaniline on specific surfaces have been researched, with implications for understanding surface chemistry and reactions initiated by light (Bermudez, 2002).

Fluorescence Studies : The fluorescence quenching of boronic acid derivatives by aniline, including chloro derivatives, in varying environments, has been studied. This research contributes to understanding fluorescence mechanisms and the effects of molecular environments (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-N-(1-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN/c1-11(12-5-3-2-4-6-12)16-14-9-7-13(15)8-10-14/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURKEPOVOHKECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(1-phenylethyl)aniline | |

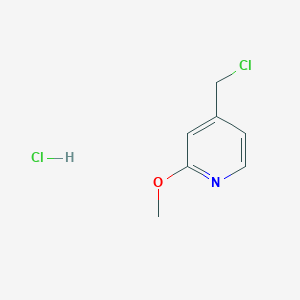

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Chloromethyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B60817.png)

![3-Amino-4-[(4-chlorophenyl)sulphonyl]thiophene-2-carboxylic acid](/img/structure/B60830.png)